ETHYL 4-{2-[(5-BENZYL-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE
Overview
Description
ETHYL 4-{2-[(5-BENZYL-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE is a complex organic compound that features a pyrimidine ring, a benzyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{2-[(5-BENZYL-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of benzaldehyde, ethyl acetoacetate, and urea under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Formation of the Thioether Linkage: This step involves the reaction of the pyrimidine derivative with a thiol compound under basic conditions.
Amidation: The final step involves the amidation of the thioether derivative with ethyl 4-aminobenzoate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{2-[(5-BENZYL-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl chloride, suitable bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
ETHYL 4-{2-[(5-BENZYL-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in cancer, inflammation, and infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[(5-BENZYL-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The pyrimidine ring can interact with nucleic acids or proteins, while the benzyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-{2-[(5-METHYL-4-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE: Lacks the benzyl group, which may affect its binding affinity and specificity.
ETHYL 4-{2-[(5-BENZYL-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}PHENYLACETATE: Has a phenylacetate group instead of a benzoate group, which may alter its chemical properties and reactivity.
Uniqueness
The presence of both the benzyl group and the ethyl ester in ETHYL 4-{2-[(5-BENZYL-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE makes it unique in terms of its chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
ethyl 4-[[2-[(5-benzyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-3-30-22(29)17-9-11-18(12-10-17)25-20(27)14-31-23-24-15(2)19(21(28)26-23)13-16-7-5-4-6-8-16/h4-12H,3,13-14H2,1-2H3,(H,25,27)(H,24,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNBUWNQWNNCQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)CC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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